molecular formula C15H13NO3S B184278 6-methoxy-1-(phenylsulfonyl)-1H-indole CAS No. 56995-13-2

6-methoxy-1-(phenylsulfonyl)-1H-indole

Cat. No. B184278
CAS RN: 56995-13-2
M. Wt: 287.3 g/mol
InChI Key: FYGDGGRRRGDZGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a method for synthesizing 6-methoxy-1-tetralone, which shares some structural similarities with the compound , has been described . This method involves reacting anisole with an acylating agent in Lewis acid and a solvent at a temperature of -10-40 ℃ to generate an intermediate. The intermediate then continues to react to generate 6-methoxy-1-tetralone .

Scientific Research Applications

  • Structural Analysis and Crystallography : The compound 1-(Phenylsulfonyl)-2-[1-(phenylsulfonyl)-2-(3,4,5-trimethoxyphenyl)ethyl]indole has been structurally analyzed, revealing significant details about its molecular arrangement and bond angles, which are critical for understanding its chemical behavior (Seetharaman & Rajan, 1995).

  • Pharmacological Research : Some derivatives of this compound have shown high affinity for the 5-HT6 receptor, indicating potential applications in the development of pharmaceuticals for neurological disorders (Cole et al., 2005).

  • Synthesis and Reactivity Studies : Research has been conducted on the synthesis and reactivity of various indole derivatives, which helps in understanding the chemical properties and potential applications of these compounds in organic synthesis (Yokoyama et al., 1991).

  • Antioxidant and Cytotoxicity Properties : Certain derivatives have been studied for their antioxidant and cytotoxicity properties, providing insights into their potential therapeutic applications (Goh et al., 2015).

  • Molecular Docking Studies : Molecular modeling studies of certain derivatives have been used to understand their potential as selective cyclooxygenase (COX-2) inhibitors, indicating applications in the design of anti-inflammatory drugs (Zarghi et al., 2008).

properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-13-8-7-12-9-10-16(15(12)11-13)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDGGRRRGDZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357372
Record name 6-methoxy-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

56995-13-2
Record name 6-methoxy-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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